molecular formula C18H29NO2 B583693 rac Penbutolol-d9 CAS No. 1346747-40-7

rac Penbutolol-d9

Cat. No.: B583693
CAS No.: 1346747-40-7
M. Wt: 300.49
InChI Key: KQXKVJAGOJTNJS-GQALSZNTSA-N
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Description

rac Penbutolol-d9: is a deuterium-labeled analogue of Penbutolol, a non-selective beta-adrenergic antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of beta-blockers. The deuterium labeling helps in tracing the compound during various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Penbutolol-d9 involves the incorporation of deuterium atoms into the Penbutolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The compound is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: rac Penbutolol-d9 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

rac Penbutolol-d9 is widely used in scientific research for various applications:

Mechanism of Action

rac Penbutolol-d9 acts on the beta-1 adrenergic receptors in both the heart and the kidney. When these receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate to cyclic adenosine monophosphate. This process ultimately results in various physiological effects, including the regulation of heart rate and blood pressure .

Comparison with Similar Compounds

    Penbutolol: The non-deuterated form of rac Penbutolol-d9.

    Propranolol: Another non-selective beta-adrenergic antagonist.

    Atenolol: A selective beta-1 adrenergic antagonist.

Comparison: this compound is unique due to its deuterium labeling, which allows for more precise tracing in pharmacokinetic studies. This makes it particularly valuable in research settings compared to its non-deuterated counterparts .

Properties

CAS No.

1346747-40-7

Molecular Formula

C18H29NO2

Molecular Weight

300.49

IUPAC Name

1-(2-cyclopentylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol

InChI

InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/i1D3,2D3,3D3

InChI Key

KQXKVJAGOJTNJS-GQALSZNTSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O

Synonyms

1-(2-Cyclopentylphenoxy)-3-[(1,1-dimethylethyl-d9)amino]-2-propanol;  1-(tert-Butylamino-d9)-3-(o-cyclopentylphenoxy)-2-propanol; 

Origin of Product

United States

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